molecular formula C17H16ClN3O2S2 B2627567 N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252922-46-5

N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2627567
CAS No.: 1252922-46-5
M. Wt: 393.9
InChI Key: DSIWFAVXPQJUEY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with an ethyl group at the 3-position and a sulfanyl acetamide moiety at the 2-position. This structure is synthetically accessible via coupling reactions involving diazonium salts or thiol-alkylation strategies, as observed in analogous compounds .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-2-21-16(23)15-13(7-8-24-15)20-17(21)25-10-14(22)19-9-11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIWFAVXPQJUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features
N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (Target) C₁₉H₁₈ClN₃O₂S₂ (inferred) ~443.94 Not reported 3-ethyl-thieno[3,2-d]pyrimidinone, 4-chlorobenzyl acetamide
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 230 Dihydropyrimidinone, dichlorophenyl, methyl group at pyrimidine C4
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 309.77 Not reported 4,6-diaminopyrimidine, 4-chlorophenyl, unsubstituted acetamide
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₈ClN₂O₅S 292.69 Not reported Nitrophenyl, methylsulfonyl, acetamide backbone
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide C₂₁H₁₈ClN₃O₂S₂ 456.02 Not reported 4-chlorophenyl-thieno[3,2-d]pyrimidinone, 4-methylphenyl acetamide

Key Observations:

  • Core Heterocycle: The thieno[3,2-d]pyrimidinone core in the target compound (vs. dihydropyrimidinone in or pyrimidine in ) confers greater aromaticity and rigidity, likely enhancing binding affinity to biological targets .
  • Substituents: The 3-ethyl group on the thienopyrimidinone may improve metabolic stability compared to smaller groups (e.g., methyl in ). The 4-chlorobenzyl group increases lipophilicity relative to dichlorophenyl (ClogP ~3.5 estimated) .
  • Melting Points: The dihydropyrimidinone analog exhibits a high melting point (230°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via NH and carbonyl groups), while the target compound’s melting point is unreported but expected to be similar due to structural parallels.

Biological Activity

N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The IUPAC name is N-(4-chlorophenyl)-2-{[3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Its molecular formula is C23H20ClN3O2SC_{23}H_{20}ClN_3O_2S, with a molecular weight of approximately 449.99 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine moiety has been shown to modulate enzyme activity and receptor signaling pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation by affecting signaling pathways related to cell growth and apoptosis .

Antimicrobial Activity

Research has indicated that compounds structurally related to N-(4-chlorophenyl)methyl derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar thieno[3,2-d]pyrimidine derivatives possess antibacterial and antimycobacterial activities against various strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget StrainMinimum Inhibitory Concentration (MIC)Activity Level
4cS. aureus16 µg/mLSignificant
5eE. coli32 µg/mLModerate
4gM. tuberculosis8 µg/mLHighly Potent

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific microbial strains. Notably, compounds with substituted amido or imino side chains at position 3 displayed enhanced antimicrobial activity .

Anticancer Potential

In addition to its antimicrobial properties, N-(4-chlorophenyl)methyl derivatives have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: In Vitro Anticancer Activity

A study evaluating the cytotoxic effects of related thieno[3,2-d]pyrimidine derivatives on human cancer cell lines revealed that certain analogs significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The most effective compounds were found to target the mitochondrial pathway of apoptosis .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. In vitro hemolytic assays conducted on potent antimicrobial derivatives revealed that they were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety margin for further development.

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